molecular formula C7H5BrClF B1273176 3-Bromo-2-chloro-6-fluorotoluene CAS No. 203302-92-5

3-Bromo-2-chloro-6-fluorotoluene

Cat. No. B1273176
CAS RN: 203302-92-5
M. Wt: 223.47 g/mol
InChI Key: VHQALVHKNXDJRY-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorotoluene is a chemical compound with the molecular formula C7H5BrClF . It has a molecular weight of 223.47 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-2-chloro-6-fluorotoluene is 1-bromo-2-chloro-4-fluoro-3-methylbenzene . The InChI code is 1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-fluorotoluene is a solid at room temperature . It has a molecular weight of 223.47 .

Scientific Research Applications

Organic Synthesis Intermediate

“3-Bromo-2-chloro-6-fluorotoluene” may serve as an intermediate in organic syntheses, similar to its halogenated toluene counterparts. For example, related compounds are used to prepare various derivatives through reactions like oxidation or substitution, which can then be utilized in further chemical synthesis .

Safety and Hazards

3-Bromo-2-chloro-6-fluorotoluene is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQALVHKNXDJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371217
Record name 3-Bromo-2-chloro-6-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-6-fluorotoluene

CAS RN

203302-92-5
Record name 1-Bromo-2-chloro-4-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-6-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-6-fluorotoluene (5.00 g, 34.6 mmol) and iron (0.1 g, 0.17 mmol) was stirred in a 100 mL flask. Bromine (6.08 g, 38.1 mmol) was added slowly in 3 portions with 1 min between each addition. The reaction was stirred for additional 15 min. Then dichloromethane (50 ml) was added, the reaction mixture transferred to a separation funnel and washed with a sodium thiosulphate solution (10%, 30 mL) until it had turned colorless. The layers were separated and the organic layer was washed with sat. sodium hydrogen carbonate (30 mL), dried and evaporated to give the title compound as a colorless oil (7.57 g, 98%) containing 15% 3-bromo-5-chloro-2-fluorotoluene (calc. by 1H-NMR). The compound was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98%

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